molecular formula C10H11ClO4 B2857398 (R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde CAS No. 1563017-36-6

(R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde

Cat. No.: B2857398
CAS No.: 1563017-36-6
M. Wt: 230.64
InChI Key: LGBCRCZEDRZSDA-MRVPVSSYSA-N
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Description

(R)-3-Chloro-4-(2,3-dihydroxypropoxy)benzaldehyde (CAS: 1563017-36-6) is a chiral benzaldehyde derivative featuring a 3-chloro substituent and a 2,3-dihydroxypropoxy chain at the 4-position of the aromatic ring. Its molecular formula is C₁₀H₁₁ClO₄ (MW: 230.64) . This compound is synthesized via nucleophilic substitution between 3-chloro-4-hydroxybenzaldehyde and (R)-3-chloro-1,2-propanediol in the presence of potassium tert-butoxide, yielding a crystalline form (Form A) with ≥99.5% purity . It serves as a critical intermediate in the synthesis of Ponesimod, a sphingosine-1-phosphate receptor modulator for multiple sclerosis and psoriasis treatment .

Key physicochemical properties include:

  • Storage: Inert atmosphere, 2–8°C .
  • Hazard Profile: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

3-chloro-4-[(2R)-2,3-dihydroxypropoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c11-9-3-7(4-12)1-2-10(9)15-6-8(14)5-13/h1-4,8,13-14H,5-6H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBCRCZEDRZSDA-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C=O)Cl)OC[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with ®-2,3-dihydroxypropyl derivatives under specific conditions. One common method includes the use of protecting groups to ensure the selective reaction of functional groups. For instance, the reaction of 3-chloro-4-hydroxybenzaldehyde with ®-2,3-dihydroxypropyl derivatives in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production methods for ®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-(2,3-dihydroxypropoxy)benzoic acid.

    Reduction: Formation of 3-chloro-4-(2,3-dihydroxypropoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Immunosuppressive Agents

One of the notable applications of (R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde is its role as an intermediate in the synthesis of immunosuppressive agents. Specifically, it is used in the preparation of (2Z,5Z)-5-(3-chloro-4-((R)-2,3-dihydroxypropoxy)benzylidene)-2-(propylimino)-3-(o-tolyl)thiazolidin-4-one. This compound has been reported to exhibit immunosuppressive properties, which could be beneficial in organ transplantation and autoimmune diseases .

Anti-Adipogenic Effects

Research indicates that compounds related to this compound may inhibit adipogenesis in adipocyte cells. A study demonstrated that 3-chloro-4,5-dihydroxybenzaldehyde, closely related to this compound, effectively inhibited fat cell formation in 3T3-L1 cells. This suggests potential applications in obesity treatment and metabolic disorders .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with (R)-3-chloro-1,2-propanediol. This reaction is carried out using standard alkylation methods in solvents such as ethanol or n-propanol at elevated temperatures. The resulting compound can then be crystallized using a mixture of water and a co-solvent .

Data Table: Synthesis Conditions

Parameter Details
Starting Material 3-chloro-4-hydroxybenzaldehyde
Reagent (R)-3-chloro-1,2-propanediol
Solvent Ethanol or n-propanol
Base Used Potassium tert-butoxide
Temperature Range 70°C - 100°C
Crystallization Solvent Water + Co-solvent
Co-solvent Ratio 14:1 (water:n-propanol)

Mechanism of Action

The mechanism of action of ®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of (R)-3-Chloro-4-(2,3-Dihydroxypropoxy)benzaldehyde and Analogues

Compound Name Substituents (Position) Functional Groups Key Applications Reference ID
This compound Cl (3), (R)-2,3-dihydroxypropoxy (4) Aldehyde, diol, ether Ponesimod synthesis
4-(Benzyloxy)-3-hydroxybenzaldehyde (C1) Benzyloxy (4), -OH (3) Aldehyde, ether, phenol Intermediate for YOK-1204 synthesis
4-(2,3-Dihydroxypropoxy)-3-methoxybenzaldehyde -OCH₃ (3), 2,3-dihydroxypropoxy (4) Aldehyde, diol, ether, methoxy NMR/MS research standard
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) -OH (3,4), acrylic acid side chain Phenol, carboxylic acid, alkene Pharmacological and cosmetic research

Key Observations :

  • Chirality : The (R)-configuration of the dihydroxypropoxy chain in the target compound is critical for its biological activity in Ponesimod, whereas analogues like C1 lack stereochemical complexity .
  • Substituent Effects: The chloro group in the target compound enhances electrophilicity at the aldehyde position, facilitating Knoevenagel condensations in drug synthesis. In contrast, methoxy or benzyloxy groups (e.g., C1) reduce reactivity due to electron-donating effects .

Key Observations :

  • Catalyst Efficiency: Potassium tert-butoxide (KOtBu) in n-propanol enables higher yields (73%) for the target compound compared to NaHCO₃-mediated benzylation (30% for C1) .
  • Purification : Column chromatography (C1) vs. crystallization (target compound) impacts scalability and cost .

Table 3: Property Comparison

Compound Name Molecular Weight Boiling Point Hazard Statements Storage Conditions Reference ID
This compound 230.64 Not reported H302, H315, H319, H335 2–8°C, inert atmosphere
Caffeic Acid 180.16 Decomposes H315, H319, H335 Room temperature
4-(Benzyloxy)-3-hydroxybenzaldehyde (C1) ~242.25* Not reported Likely similar to benzyl ethers Not specified

*Calculated based on molecular formula.
Key Observations :

  • Stability : The target compound’s requirement for inert atmosphere storage contrasts with caffeic acid’s stability at room temperature, reflecting differences in oxidation susceptibility .
  • Toxicity : The chloro substituent in the target compound contributes to higher oral toxicity (H302) compared to caffeic acid .

Biological Activity

(R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

This compound has the molecular formula C10H11ClO4, with a molecular weight of approximately 232.65 g/mol. The compound features a chlorobenzaldehyde structure with a dihydroxypropoxy side chain, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC10H11ClO4
Molecular Weight232.65 g/mol
Melting PointNot specified
SolubilitySoluble in ethanol
LogPNot available

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell growth and induce apoptosis.

Case Study: Cytotoxicity Assay

A study assessed the cytotoxic effects of the compound on several cancer cell lines using the National Cancer Institute's 60-cell line panel. The results showed that the compound had varying degrees of inhibitory activity across different types of cancer cells.

Table 2: Cytotoxicity Data from NCI-60 Cell Line Panel

Cell LineGI50 (µM)Activity Level
HOP-62 (Lung)0.01High
HCT-116 (Colon)0.03High
SF-539 (CNS)0.01High
UACC-62 (Melanoma)0.22Moderate

The mechanism through which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. It is hypothesized that the compound interacts with topoisomerase enzymes, leading to DNA damage and subsequent cell death.

Immunosuppressive Activity

Additionally, this compound has been explored for its immunosuppressive properties. A patent describes its use in formulations aimed at reducing immune responses, which could have implications for treating autoimmune diseases or preventing transplant rejection .

Toxicity and Safety Profile

While the biological activities are promising, understanding the safety profile is crucial. According to PubChem, preliminary toxicity data indicate low acute toxicity; however, comprehensive toxicological studies are necessary to establish safe usage parameters .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting substituted benzaldehydes with chiral diols under acidic catalysis (e.g., glacial acetic acid) and refluxing in ethanol, followed by solvent evaporation and purification via column chromatography . Enantiomeric purity can be preserved by using chiral starting materials or chiral resolution techniques .
  • Key Data : Molecular formula (C₁₀H₁₁ClO₄), molecular weight (230.64 g/mol), and density (1.4 g/cm³) are critical for stoichiometric calculations .

Q. How can spectroscopic techniques (NMR, MS) validate the structure and purity of this compound?

  • Methodology :

  • ¹³C NMR : Characteristic peaks for the benzaldehyde carbonyl (~190 ppm), chlorine-substituted aromatic carbons (~125–140 ppm), and dihydroxypropoxy chain carbons (~60–75 ppm) .
  • MS-DART : Expected molecular ion [M+H]+ at m/z 231.04 for C₁₀H₁₁ClO₄ .
    • Validation : Compare experimental spectra with computational predictions (e.g., PubChem data) to confirm structural integrity .

Q. What purification strategies are effective for isolating this compound?

  • Methodology :

  • HPLC : Use a YMC-Actus Triart C18 column with MeCN/water (0.1% formic acid) mobile phase. Retention time ~1.32–1.52 minutes under SMD-TFA05 conditions .
  • Recrystallization : Ethanol/water mixtures are ideal due to the compound’s moderate polarity .

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid skin/eye contact. Harmful if inhaled or swallowed .
  • Store in a cool, dry place away from oxidizers due to the aldehyde group’s reactivity .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

  • Methodology :

  • Chiral HPLC : Utilize columns with chiral stationary phases (e.g., cellulose-based) to separate enantiomers .
  • Polarimetry : Measure optical rotation ([α]D) and compare with literature values for the (R)-enantiomer .

Q. What reaction kinetics govern nucleophilic substitutions at the benzaldehyde position?

  • Methodology :

  • Monitor reaction progress via time-resolved ¹H NMR to track aldehyde proton disappearance (~9.8 ppm) .
  • Kinetic studies suggest electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, accelerating nucleophilic attack .

Q. How do structural modifications (e.g., substituents on the dihydroxypropoxy chain) impact biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare bioactivity of analogs (e.g., fluoro or methoxy derivatives) in assays targeting enzymes/receptors. For example, fluorinated analogs may enhance metabolic stability .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) to predict binding affinity .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

  • Methodology :

  • Assay Optimization : Standardize conditions (pH, temperature, solvent) to minimize variability .
  • Orthogonal Validation : Confirm activity via complementary assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

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